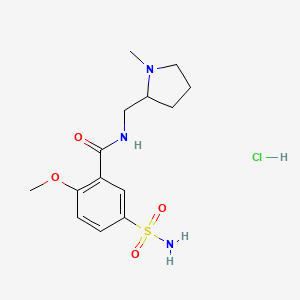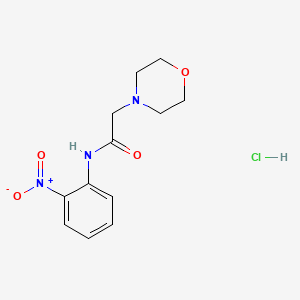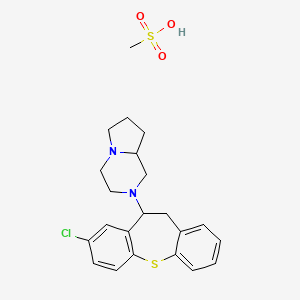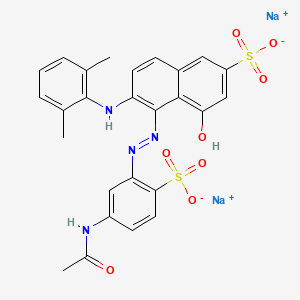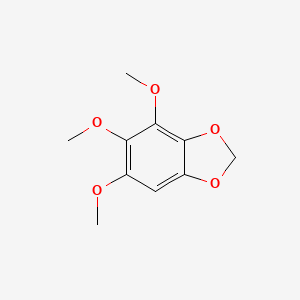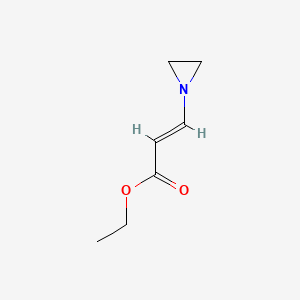
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This specific compound is characterized by the presence of a 4-ethylphenoxy group and a phenyl group attached to the piperazine ring, making it a unique derivative within the piperazine family.
Méthodes De Préparation
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, a common synthetic route involves the reaction of piperazine with 4-ethylphenol and 4-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Piperazine derivatives, including Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .
Applications De Recherche Scientifique
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on the central nervous system. In medicine, piperazine derivatives are explored for their potential use as anthelmintic agents, which are drugs that expel parasitic worms from the body. Additionally, this compound is used in industrial applications, such as in the production of polymers and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including sedation, anxiolysis, and antiemetic properties. The exact molecular targets and pathways involved depend on the specific structure of the piperazine derivative and its interaction with the biological system .
Comparaison Avec Des Composés Similaires
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share the core piperazine structure but differ in their substituents, which result in different pharmacological properties and applications. For example, mCPP is known for its psychoactive effects, while TFMPP is commonly used in combination with other compounds for its stimulant properties .
Propriétés
Numéro CAS |
84344-41-2 |
|---|---|
Formule moléculaire |
C21H30Cl2N2O |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1-[3-(4-ethylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-2-19-9-11-21(12-10-19)24-18-6-13-22-14-16-23(17-15-22)20-7-4-3-5-8-20;;/h3-5,7-12H,2,6,13-18H2,1H3;2*1H |
Clé InChI |
JSWURVUJXAAHEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


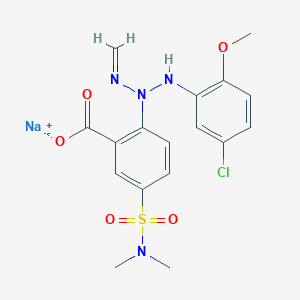
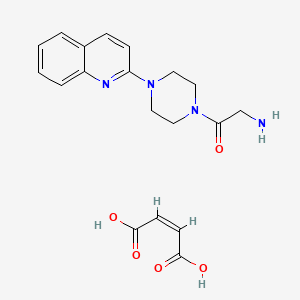


![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
